molecular formula C21H21ClN2O2 B1428200 methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate CAS No. 1354547-26-4

methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate

Cat. No. B1428200
M. Wt: 368.9 g/mol
InChI Key: FKPJUKZMKMASRY-UHFFFAOYSA-N
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Description

“Methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate” is a chemical compound with the formula C₂₁H₂₁ClN₂O₂ . It has a molecular weight of 368.87 g/mol . The CAS Number for this compound is 1354547-26-4 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[4,3-b]indol-5-yl group attached to a benzoate group via a methyl bridge . The presence of the chlorine atom and the methyl group on the pyrido[4,3-b]indol-5-yl group adds complexity to the molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 132-133 °C . It’s important to note that these properties can be influenced by factors such as purity and environmental conditions.

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

The research on related compounds, such as various substituted 4-pyrazolylbenzoates, has revealed insights into their hydrogen-bonded supramolecular structures. These compounds are linked by hydrogen bonds into complex structures like chains, sheets, or three-dimensional frameworks. The detailed investigation of these structures can provide valuable knowledge for the design and synthesis of new materials with potential applications in catalysis, sensing, or as pharmaceutical intermediates (Portilla et al., 2007).

Synthesis and Reaction Studies

Studies on compounds structurally similar to methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate have focused on their synthesis and subsequent reactions. These studies contribute significantly to understanding the chemistry of such compounds, which can be pivotal in the development of new drugs or materials. For instance, the synthesis and reactions of benzo[b]pyrano[3,2-f]indolizines and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines have been explored, highlighting the versatility of these compounds in chemical synthesis (Kappe et al., 2003).

Photophysical Properties

The photophysical properties of various methyl salicylate derivatives, which share structural features with the compound , have been studied. These derivatives show different absorption spectra and emission features, indicating their potential utility in optical materials, sensors, or bioimaging applications (Yoon et al., 2019).

Crystal Structure and DFT Studies

The crystal structure of certain boric acid ester intermediates has been analyzed, and their molecular structures have been calculated using density functional theory (DFT). These studies provide a deep understanding of the molecular geometry and electronic properties of such compounds, which can be crucial for their application in material science or pharmacology (Huang et al., 2021).

Safety And Hazards

This compound is classified as an irritant . Therefore, appropriate safety measures should be taken when handling it to avoid exposure.

properties

IUPAC Name

methyl 4-[(8-chloro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-23-10-9-20-18(13-23)17-11-16(22)7-8-19(17)24(20)12-14-3-5-15(6-4-14)21(25)26-2/h3-8,11H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPJUKZMKMASRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2CC4=CC=C(C=C4)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Reactant of Route 5
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate

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